[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate
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Overview
Description
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate is a heterocyclic compound that features both a thiazole and a furan ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and furan rings endows the molecule with unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure .
Result of Action
Thiazole derivatives have been associated with a range of effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate typically involves the reaction of a thiazole derivative with a furan carboxylate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under various conditions to introduce different substituents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or furan rings .
Scientific Research Applications
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities and exhibit similar biological activities.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfurylamine are structurally related and have comparable chemical properties
Uniqueness
[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate is unique due to the combination of the thiazole and furan rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8(12-10-11-3-5-17-10)6-16-9(14)7-2-1-4-15-7/h1-5H,6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFBTZXMPPGJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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